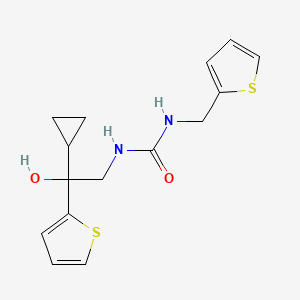

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a urea-based derivative featuring dual thiophen-2-yl substituents and a cyclopropyl-hydroxyethyl moiety. The compound’s structure combines a urea backbone with aromatic thiophene rings and a sterically constrained cyclopropane group. Thiophene rings are known for their electron-rich nature and role in enhancing π-π stacking interactions, while the cyclopropyl group may influence conformational rigidity and lipophilicity. Urea derivatives are often explored for their hydrogen-bonding capabilities, which can impact crystallinity and biological activity.

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-14(16-9-12-3-1-7-20-12)17-10-15(19,11-5-6-11)13-4-2-8-21-13/h1-4,7-8,11,19H,5-6,9-10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYBXTKOVXMHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NCC2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Cyclopropyl Intermediate: Starting with a cyclopropyl precursor, a Grignard reaction can be employed to introduce the cyclopropyl group.

Hydroxy Group Introduction: The hydroxy group can be introduced via an oxidation reaction, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Thiophene Attachment: Thiophene groups are typically introduced through a Friedel-Crafts acylation reaction, using thiophene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting an isocyanate with an amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove oxygen functionalities, using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitro compounds, in the presence of catalysts like iron or aluminum chloride.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups can enhance binding affinity and specificity, while the hydroxy group may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Comparison with Pyrimidin-2-ol/thiol Derivatives

Compounds 4a-d and 5a-d from Iranian Journal of Pharmaceutical Research (2018) are pyrimidin-2-ol/thiol analogs synthesized by condensing thiophene-containing chalcones with urea or thiourea . Unlike the target compound, these feature a pyrimidine core instead of a linear urea chain. The thiophene and benzofuran substituents in 4a-d/5a-d contribute to planar aromatic systems, whereas the cyclopropyl group in the target compound introduces three-dimensional steric effects. This structural divergence may lead to differences in solubility and intermolecular interactions (e.g., hydrogen bonding vs. π-stacking).

Table 1: Structural Features of Urea/Thiourea Derivatives

Comparison with Benzimidazole-Thiophene Hybrids

The benzimidazole-thiophene derivatives described in exhibit a bicyclic benzimidazole core with thiophen-2-ylmethyl and chloro substituents . These compounds display rotational symmetry in their thiophene rings, with dihedral angles of 36–39° between the benzimidazole and thiophene moieties. Such differences could influence crystallographic packing; for example, benzimidazoles form parallel chains via C–H···N interactions, while the target compound’s urea group may favor hydrogen-bonded networks.

Comparison with Tetrahydrobenzo[b]thiophene-Urea Analogs

Compounds 7a-d from International Journal of Organic Chemistry (2012) are urea derivatives with tetrahydrobenzo[b]thiophene and hydrazono/benzoyl substituents . These analogs incorporate a partially saturated thiophene ring system, which enhances rigidity compared to the target compound’s cyclopropane group. In contrast, the target compound’s hydroxyethyl group may enhance hydrophilicity while the cyclopropyl moiety boosts lipophilicity.

Biological Activity

The compound 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C18H22N2O2S |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1396795-23-5 |

Anticancer Potential

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of urea have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.

Case Study: Antitumor Activity

A comparative study evaluated the antitumor activity of various urea derivatives, revealing that certain modifications led to enhanced efficacy against cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 0.48 to 5.13 µM, indicating potent activity compared to standard treatments like Tamoxifen.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Research demonstrated that derivatives of thiophene-containing ureas displayed strong antibacterial activity against strains such as Staphylococcus aureus. The resistance frequencies were notably low, suggesting a reduced likelihood of developing bacterial resistance.

Table: Antimicrobial Efficacy

| Compound | Target Bacteria | MIC (µg/mL) | Resistance Frequency |

|---|---|---|---|

| 1-(2-Cyclopropyl...urea | Staphylococcus aureus | 0.012 | <2.3 × 10^-10 |

| Benzothiazole derivative | Escherichia coli | 0.025 | <1.0 × 10^-9 |

Toxicity Assessment

While exploring the biological activities, it is crucial to assess the toxicity profile of the compound. Preliminary studies suggest that the compound exhibits low toxicity towards human liver cell lines (HepG2), making it a candidate for further development in therapeutic applications.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- DNA Interaction : Similar compounds have been shown to induce DNA cross-linking, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The presence of thiophene rings may enhance the compound's ability to inhibit specific enzymes involved in bacterial replication and cancer cell metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.